2-Fluoro-4-methylbenzaldehyde oxime
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Overview
Description
2-Fluoro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8FNO It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group (-C=N-OH) and the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 2-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methylbenzonitrile.
Reduction: Formation of 2-fluoro-4-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbenzaldehyde oxime involves its interaction with molecular targets through its oxime group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo nucleophilic addition and substitution reactions, impacting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine and methyl substituents, making it less reactive in certain chemical reactions.
2-Fluoro-4-methylbenzaldehyde: Lacks the oxime group, limiting its ability to form certain derivatives.
4-Methylbenzaldehyde oxime: Lacks the fluorine substituent, affecting its chemical reactivity and properties.
Uniqueness
The combination of these substituents with the oxime group provides a versatile platform for chemical modifications and functionalization .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(NE)-N-[(2-fluoro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)8(9)4-6/h2-5,11H,1H3/b10-5+ |
InChI Key |
MRTSILFKBWKEBM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/O)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NO)F |
Origin of Product |
United States |
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